molecular formula C11H20N2O2 B1372971 tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1086398-04-0

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B1372971
CAS No.: 1086398-04-0
M. Wt: 212.29 g/mol
InChI Key: XKASCTCECDLMSI-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Topology

The molecular architecture of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate is characterized by a unique spirocyclic framework that represents a convergence of structural complexity and three-dimensional rigidity. The compound possesses the molecular formula C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 grams per mole, establishing it as a moderately sized heterocyclic structure within the diazaspiro family. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization and functional group positioning.

The spirocyclic topology of this molecule centers around a quaternary carbon atom that serves as the spiro center, connecting two distinct ring systems through a shared carbon-carbon bond. The first ring system consists of a four-membered azetidine ring, while the second incorporates a five-membered pyrrolidine framework, creating an overall octane skeleton when considered as a unified structural unit. This architectural arrangement results in a highly constrained molecular geometry that significantly influences the compound's conformational flexibility and biological interactions. The presence of two nitrogen atoms at positions 2 and 5 within the spirocyclic framework introduces additional heteroatom functionality that can participate in hydrogen bonding and coordination chemistry.

The tert-butyl carboxylate protecting group attached to the nitrogen at position 5 represents a critical structural feature that modulates both the electronic properties and steric environment of the molecule. This bulky substituent adopts a specific spatial orientation that minimizes steric clashes while maintaining the integrity of the spirocyclic core structure. The carboxylate functionality introduces ester character to the molecule, providing sites for potential hydrolysis and metabolic transformation. The three-dimensional arrangement of atoms within the spirocyclic framework creates distinct spatial regions that can accommodate various substituents and functional groups, making this scaffold particularly valuable for drug design applications.

The high fraction of saturated carbons (Fsp³) in this compound contributes to its three-dimensional character and distinguishes it from traditional flat aromatic compounds commonly found in pharmaceutical research. This elevated Fsp³ content enhances the molecule's drug-like properties by reducing planarity and increasing structural complexity. The spirocyclic architecture prevents free rotation around the spiro center, creating a rigid molecular framework that can serve as a scaffold for precise spatial arrangement of pharmacophoric elements.

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKASCTCECDLMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677312
Record name tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086398-04-0
Record name tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Synthetic Route (Based on Patent CN111574524B)

The most detailed industrially relevant preparation method for closely related diazaspiro compounds involves a four-step synthesis starting from ethyl nitroacetate and a bicyclic amine precursor, proceeding through reduction, base treatment, and hydrolysis steps. Although the patent focuses on a closely related compound (2-(tert-butoxycarbonyl)-7-oxyidene-2,6-diazaspiro[3.4]octane-5-carboxylic acid), the methodology is adaptable and relevant for tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate derivatives.

Step Reagents & Conditions Description Reaction Time & Temp Yield & Notes
1 Ethyl nitroacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene, acetonitrile Michael-type addition to form intermediate compound 12 h, 25–80 °C 55%, purified by chromatography
2 Raney nickel, methanol, H2 atmosphere Catalytic hydrogenation to reduce nitro group 6 h, 80 °C Mixture of reduced intermediates
3 Sodium ethoxide, ethanol Base-induced cyclization and rearrangement 3 h, 80 °C Formation of spirocyclic intermediate
4 Sodium hydroxide, ethanol/water Hydrolysis and final product formation 6 h, 80 °C Final tert-butyl diazaspirocarboxylate

Key advantages:

  • Raw materials are readily available and scalable.
  • Reaction conditions are mild and controllable.
  • The route is suitable for industrial-scale synthesis with good overall yield and purity.

Salt Formation and Purification

In some cases, the this compound is isolated and purified as salts (e.g., hemioxalate or hydrochloride forms) to enhance stability and facilitate handling.

  • Hemioxalate salt preparation involves reacting the free base with oxalic acid under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures.
  • Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity suitable for pharmaceutical applications.

Reaction Conditions Summary Table

Parameter Step 1 Step 2 Step 3 Step 4
Solvent Acetonitrile Methanol Ethanol Ethanol/Water
Temperature (°C) 25–80 80 80 80
Reaction Time (hours) 12 6 3 6
Catalyst None Raney Nickel None None
Atmosphere Air or inert Hydrogen Air or inert Air or inert

Analytical and Research Findings

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress, with typical Rf values around 0.3 for intermediates.
  • Column chromatography is employed for purification after the first step.
  • The overall synthetic design emphasizes short reaction routes, ease of scale-up, and operational convenience.
  • The final compound exhibits stability suitable for further chemical transformations or biological evaluations.

Additional Notes on Related Compounds and Reactions

  • Related derivatives, such as tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate and tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride, are prepared by salt formation or functional group modifications on the parent spirocyclic scaffold.
  • These derivatives undergo typical organic reactions including oxidation, reduction, and nucleophilic substitution, which are important for diversifying the chemical space around the diazaspiro core.
  • Industrial production often involves batch or continuous flow processes optimized for yield and purity, with advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders. Its structure allows for interactions with specific molecular targets, including enzymes and receptors, which can lead to inhibitory or activating effects on biological pathways .

Case Studies :

  • Antitubercular Activity : Research has shown that derivatives of diazaspiro compounds exhibit significant activity against Mycobacterium tuberculosis, with some demonstrating minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against multidrug-resistant strains .
  • Cancer Treatment : Compounds derived from the diazaspiro framework have been identified as inhibitors of critical protein interactions involved in cancer progression, such as the menin-MLL1 complex .

Organic Synthesis

Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its spirocyclic structure is advantageous for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Synthesis Pathways :

  • The compound can undergo various transformations, including oxidation and reduction reactions, yielding a range of products like carboxylic acids or amines depending on the reagents used .

Biological Studies

Enzyme Interaction Studies : Ongoing research focuses on understanding how this compound interacts with different enzymes and receptors. These studies are crucial for elucidating its mechanism of action and optimizing its structure for enhanced biological activity.

Research Findings :

  • Preliminary studies indicate that modifications to the compound can lead to derivatives with improved binding affinities and therapeutic profiles, making it a promising candidate for further clinical development .

Material Science

Development of New Materials : The unique properties of this compound make it suitable for developing new materials, including polymers and coatings with specialized characteristics .

Summary Table of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryPotential therapeutic agent for cancer and neurological disordersAntitubercular activity with MIC as low as 0.016 μg/mL
Organic SynthesisBuilding block for complex organic moleculesUsed in synthesis pathways yielding diverse products
Biological StudiesInteraction studies with enzymes and receptorsModifications lead to improved binding affinities
Material ScienceDevelopment of new materials with unique propertiesApplications in polymers and specialized coatings

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate Hemioxalate (CAS: 1630906-60-3)
  • Molecular Formula : C₂₄H₄₂N₄O₈ (hemioxalate salt form)
  • Molecular Weight : 514.61 g/mol .
  • Structural Differences : Incorporates oxalic acid as a counterion, forming a 2:1 salt. This modification improves solubility in polar solvents compared to the free base .
  • Applications : Used in crystallography studies due to enhanced stability under ambient conditions .
tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1523571-07-4)
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol .
  • Structural Differences: Features a spiro[3.5]nonane core (cyclopropane + tetrahydrofuran rings), increasing ring strain and reactivity compared to spiro[3.4]octane derivatives. The Boc group at the 2-position alters steric hindrance .
  • Applications : Explored in CNS drug candidates for its ability to cross the blood-brain barrier .
tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 2007920-32-1)
  • Molecular Formula : C₁₂H₂₀F₂N₂O₂
  • Molecular Weight : 262.30 g/mol .
  • Structural Differences: Incorporates two fluorine atoms at the 5-position, enhancing electronegativity and metabolic stability. The spiro[3.5]nonane system provides a larger cavity for target binding .
  • Applications : Used in fluorinated analogs for PET imaging probes .

Biological Activity

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors, which may lead to therapeutic applications.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1086398-04-0

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Current research is focused on identifying the exact molecular targets and pathways involved in its biological activity.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the diazaspiro family, including this compound, exhibit significant biological activities:

  • Antitubercular Activity : Some derivatives have shown promise as antitubercular agents with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against multidrug-resistant strains of Mycobacterium tuberculosis .
  • Interactions with Receptors : The compound may act as a selective dopamine D3 receptor antagonist and has been implicated in modulating MAP and PI3K signaling pathways, which are crucial in various disease mechanisms including cancer and diabetes .
  • Enzyme Inhibition : Ongoing studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions such as neurodegenerative diseases .

Case Studies and Research Findings

A review of recent literature highlights several key studies exploring the biological activity of this compound:

Study ReferenceFindings
Identified as a potent inhibitor of hepatitis B capsid protein; potential application in antiviral therapy.
Demonstrated significant activity against Mycobacterium tuberculosis, suggesting use in tuberculosis treatment.
Investigated for its role as a sigma-1 receptor antagonist, enhancing the analgesic effects of morphine and addressing morphine tolerance issues.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be tailored to modify its structure for improved efficacy against specific biological targets:

  • Basic Synthesis Steps :
    • Formation of the diazaspiro framework.
    • Introduction of the tert-butyl ester group.
    • Purification and characterization of the final product.
  • Potential Modifications :
    • Structural modifications can enhance binding affinity and selectivity towards specific receptors or enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate, and how are intermediates validated?

  • Methodological Answer : The compound is synthesized via multi-step routes involving spirocyclic ring formation and tert-butoxycarbonyl (Boc) protection. For example, in a patent application (Example 407), the title compound was synthesized using a coupling reaction between a diazaspiro precursor and tert-butyl 3-hydroxyazetidine-1-carboxylate. Post-synthesis, intermediates are validated using LCMS (e.g., m/z 756 [M+H]⁺) and HPLC retention time analysis (e.g., 1.33 minutes under SMD-TFA05 conditions) .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Characterization includes:

  • LCMS/HPLC : To confirm molecular weight and purity (e.g., m/z 450 [M+H₂O]⁺ observed in LCMS) .
  • X-ray crystallography : While not directly reported for this compound, related spirocyclic structures often use SHELX software for refinement .
  • Stability testing : Storage at 2–8°C in airtight containers under inert gas is recommended to prevent decomposition .

Q. What are the critical storage and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Refrigerated (2–8°C) in tightly sealed containers to avoid moisture absorption or oxidative degradation .
  • Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods to minimize exposure. Electrostatic discharge must be controlled during transfer .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its reactivity in medicinal chemistry?

  • Methodological Answer : The spirocyclic system introduces conformational rigidity, which can enhance binding selectivity in drug targets. The tert-butyl group adds steric bulk, potentially reducing off-target interactions. For example, in Zelquistinel (AGN-241751), a derivative of this scaffold, the spiro structure contributes to its NMDA receptor modulation . Computational modeling (e.g., DFT) is recommended to predict steric and electronic effects .

Q. What strategies are employed to resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?

  • Methodological Answer : Discrepancies in properties like density (1.1±0.1 g/cm³) or boiling point (301.3±35.0°C) may arise from variations in analytical methods or sample purity . To resolve:

  • Repetition : Validate using standardized protocols (e.g., ASTM methods).
  • Advanced analytics : Use GC-MS or NMR to confirm purity and structural consistency .

Q. How is this compound utilized as a building block in complex molecule synthesis?

  • Methodological Answer : It serves as a key intermediate in drug discovery, particularly for spirocyclic pharmacophores. For instance, it was used in the synthesis of a trifluoromethyl-pyrimidine derivative via a three-step protocol involving coupling, Boc deprotection, and cyclization (Example 404) . Reaction optimization (e.g., temperature, catalyst screening) is critical for yield improvement.

Q. What precautions are necessary when handling this compound given limited toxicological data?

  • Methodological Answer :

  • Assume toxicity : Treat as a hazardous material due to the lack of complete toxicological profiles. Use PPE and conduct reactions in sealed systems .
  • Emergency protocols : In case of exposure, follow WHO guidelines for unknown chemicals (e.g., rinse skin with water, seek medical evaluation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Reactant of Route 2
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate

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